1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine
Description
1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine is a piperazine derivative featuring dual aromatic substituents: a 3-methoxybenzoyl group at the N1 position and a 2-methoxynaphthalen-1-ylmethyl group at the N4 position. The compound’s design aligns with trends in medicinal chemistry, where methoxy groups enhance lipophilicity and receptor interaction, while naphthalene moieties contribute to π-π stacking and steric effects .
Properties
IUPAC Name |
[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-8-5-7-19(16-20)24(27)26-14-12-25(13-15-26)17-22-21-9-4-3-6-18(21)10-11-23(22)29-2/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSIHYRAJUUVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of the methoxybenzoyl intermediate through the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Nucleophilic Substitution: The methoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-methoxybenzoyl)piperazine.
Formation of the Methoxynaphthylmethyl Intermediate: Separately, 2-methoxynaphthalene is reacted with formaldehyde and a suitable catalyst to form 2-methoxynaphthalen-1-ylmethanol.
Final Coupling Reaction: The final step involves the coupling of 1-(3-methoxybenzoyl)piperazine with 2-methoxynaphthalen-1-ylmethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid and 2-methoxynaphthalene-1-carboxylic acid.
Reduction: Formation of 1-(3-methoxybenzyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pharmacological Profile Comparison
MC4 Receptor Antagonists :
MCL0129 () shares the 2-methoxynaphthalene moiety with the target compound, which is critical for MC4R antagonism (Ki = 7.9 nM). This contrasts with simpler arylpiperazines lacking the naphthalene extension, which show negligible MC4R activity .5-HT1A Receptor Affinity :
Substitution at the N4 position with extended alkyl chains (e.g., phthalimido-butyl in Compound 18) enhances 5-HT1A binding (Ki = 0.6 nM), surpassing serotonin itself. The 2-methoxyphenyl group at N1 further optimizes selectivity .Dopamine D2 Receptor Interaction :
Piperazines with rigid substituents, such as nitrobenzyl-piperidinylmethyl groups, exhibit high D2 affinity, likely due to steric complementarity with the receptor’s orthosteric site .Cytotoxicity : Benzoyl-substituted derivatives (e.g., 4-chlorobenzhydrylpiperazines) demonstrate broad-spectrum anticancer activity, suggesting that electron-withdrawing groups enhance cytotoxic potency .
Biological Activity
1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its effects on neurotransmitter systems and its potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that piperazine derivatives, including this compound, interact with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling. The modulation of these pathways is crucial for understanding the compound's biological effects.
Key Neurotransmitter Interactions
- Dopamine (DA) : Increases in DA levels are associated with stimulatory effects and potential behavioral changes .
- Serotonin (5-HT) : The compound may influence serotonin levels, which can lead to entactogenic effects and risks of serotonin syndrome at high doses .
- Norepinephrine (NA) : Elevated NA levels can impact cardiovascular function, indicating a need for caution in therapeutic applications .
Biological Activity and Effects
The biological activity of 1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine has been evaluated in various studies:
Pharmacological Profile
- Stimulant Effects : Similar to other piperazine derivatives, this compound exhibits stimulant properties that may appeal to recreational users .
- Potential Antipsychotic Activity : Some derivatives within the piperazine class have shown promise as atypical antipsychotics by targeting multiple receptors, including 5-HT2A and dopamine receptors .
- Neurotoxicity : Studies have indicated that certain piperazine compounds can induce mitochondrial apoptosis in neuronal cells, suggesting a dual nature of their effects—therapeutic versus toxic .
Case Studies and Research Findings
Recent studies have provided insights into the specific biological activities associated with this compound:
Safety and Toxicology
The safety profile of 1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine remains under investigation. Given its structural similarities to known psychoactive substances, there is a potential for abuse and adverse reactions, particularly concerning cardiovascular health due to norepinephrine modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
